4-Amino-2,2,6,6-tetramethylpiperidine-1-15N
Overview
Description
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine. It is a colorless oily liquid with the molecular formula C9H20N2. This compound is an intermediate in the preparation of various chemical reagents and is known for its stability and reactivity in organic synthesis .
Mechanism of Action
Target of Action
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is an organic compound classified as a diamine . It is primarily used as an intermediate in the preparation of Bobbitt’s salt , an oxidant used in organic synthesis . Therefore, its primary target is the reactants in the synthesis process where it acts as an oxidant.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the corresponding ketone is converted into an amine in the presence of hydrogen . This reaction results in the formation of a new compound, contributing to the overall synthesis process.
Biochemical Pathways
As an intermediate in the preparation of Bobbitt’s salt, this compound plays a crucial role in the biochemical pathways involved in organic synthesis . The exact pathways and their downstream effects depend on the specific synthesis process and the other reactants involved.
Result of Action
The primary result of the action of this compound is the formation of new compounds through organic synthesis . As an intermediate in the preparation of Bobbitt’s salt, it contributes to the overall yield and efficiency of the synthesis process .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the concentration of the compound, and the presence of other reactants. For instance, it has a boiling point of 198-200°C and a density of 0.895 g/cm3 . It also has a flash point of 75°C and a melting point of 12-15°C . These properties can affect its behavior and reactivity in different environments.
Preparation Methods
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is typically prepared by the reductive amination of the corresponding ketone. The reaction involves the following steps :
Reductive Amination: The ketone (2,2,6,6-tetramethylpiperidin-4-one) is reacted with ammonia and hydrogen in the presence of a suitable catalyst to yield this compound.
Chemical Reactions Analysis
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides, which are useful intermediates in organic synthesis.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including stabilizers and antioxidants.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: The compound is used as an additive for light and heat stability in polymers, as well as in the preparation of fiber-reactive yellowing inhibitors for peroxide-bleached pulps.
Comparison with Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N is unique due to its specific structure and reactivity. Similar compounds include:
2,2,6,6-Tetramethylpiperidine: A related compound with similar stability and reactivity, used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in the synthesis of stable nitroxide radicals.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of this compound, used in various organic reactions.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Biological Activity
4-Amino-2,2,6,6-tetramethylpiperidine-1-15N (commonly referred to as 4-Amino-TMP-1-15N) is a nitrogen-labeled derivative of the well-known compound 4-Amino-2,2,6,6-tetramethylpiperidine (TMP). This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The incorporation of the stable isotope nitrogen-15 enhances its utility in nuclear magnetic resonance (NMR) studies, enabling researchers to explore its interactions at a molecular level.
The chemical formula for 4-Amino-TMP-1-15N is C₈H₁₈N₂, with a molecular weight of approximately 158.25 g/mol. The compound features a piperidine ring with four methyl groups and an amino group, contributing to its steric and electronic properties that influence its biological activity.
Biological Activity Overview
The biological activity of 4-Amino-TMP-1-15N has been investigated in various contexts, including its potential as a therapeutic agent and its interactions with biological macromolecules. Key findings from recent studies are summarized below:
4-Amino-TMP-1-15N primarily acts as a radical scavenger and antioxidant. Its mechanism involves:
- Radical Stabilization : The structure allows it to stabilize free radicals through resonance stabilization.
- Enzyme Interaction : It has been shown to interact with specific enzymes involved in oxidative stress pathways, potentially modulating their activity.
Toxicological Profile
The compound exhibits a moderate toxicity profile:
- LD50 : Studies indicate an oral LD50 in rats of approximately 1000 mg/kg, suggesting low acute toxicity under controlled conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of 4-Amino-TMP-1-15N:
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Antioxidant Activity :
- A study demonstrated that 4-Amino-TMP-1-15N effectively reduces oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The compound decreased lipid peroxidation levels significantly compared to controls.
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Neuroprotective Effects :
- In vitro studies indicated that 4-Amino-TMP-1-15N protects neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative disease models.
- Interaction with Biomolecules :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,2,6,6-tetramethyl(115N)azinan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFPPFZRRKJIH-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC([15NH]1)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675605 | |
Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215537-22-6 | |
Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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